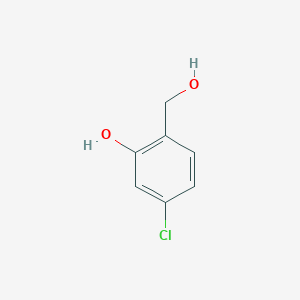

5-Chloro-2-(hydroxymethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPPSDXLISKMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316213 | |

| Record name | 5-chloro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64917-81-3 | |

| Record name | NSC300883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Halogenated and Hydroxymethylated Phenols

The importance of 5-Chloro-2-(hydroxymethyl)phenol is best understood within the context of its constituent functional groups. Halogenated and hydroxymethylated phenols are two significant classes of compounds in organic and industrial chemistry.

Halogenated phenols, organic compounds containing at least one halogen atom on the phenol (B47542) ring, are known for their diverse applications. The presence of a halogen, such as chlorine, significantly alters the electronic properties and reactivity of the aromatic ring. nih.govgoogle.com This modification can enhance the compound's utility in various domains. For instance, halogenation is a key step in synthesizing materials with fire-retardant properties and in the preparation of certain agrochemicals. google.com The widespread use and persistence of some halogenated organic compounds have also made them a subject of environmental and health research. nih.gov

Similarly, hydroxymethylated phenols, which possess one or more hydroxymethyl (-CH₂OH) groups, are crucial intermediates. ontosight.ai The hydroxymethyl group is highly reactive and can participate in condensation reactions, making these compounds essential for the production of polymers, resins, and adhesives. ontosight.airesearchgate.net The process of introducing a hydroxymethyl group onto a phenol, known as hydroxymethylation, is a fundamental transformation in organic synthesis, often utilizing formaldehyde (B43269) as a reagent. researchgate.netyoutube.com This functionalization can also be a pathway to creating bioactive molecules and other valuable chemical entities. researchgate.net

Academic Research Perspectives on Functionalized Phenolic Compounds

Direct Functionalization Routes

Direct functionalization approaches aim to introduce the required substituents onto a simpler aromatic core. These methods are often efficient but can be hampered by challenges in controlling the position of the incoming chemical groups.

Regioselective Hydroxymethylation of Chlorophenols

The most direct conceptual route to this compound is the hydroxymethylation of 4-chlorophenol (B41353). This reaction introduces a hydroxymethyl (-CH2OH) group onto the 4-chlorophenol backbone. The key to this synthesis is controlling the regioselectivity to ensure the hydroxymethyl group is added at the C-2 position, which is ortho to the hydroxyl group.

Research has shown that base-catalyzed hydroxymethylation of phenols using formaldehyde (B43269) tends to favor substitution at the ortho position. youtube.comrsc.org The reaction proceeds through the formation of a phenoxide ion in the presence of a base, which activates the aromatic ring for electrophilic attack by formaldehyde. youtube.com While direct hydroxymethylation can lead to the formation of di-substituted products, such as 4-Chloro-2,6-bis(hydroxymethyl)phenol, reaction conditions can be optimized to favor mono-substitution.

A highly effective method for achieving the desired 2-substitution pattern involves a formylation reaction followed by reduction. This two-step process begins with the ortho-formylation of 4-chlorophenol to produce 5-chlorosalicylaldehyde (B124248). This intermediate is then reduced to yield the final product, this compound. The reduction of the aldehyde can be readily accomplished using standard reducing agents like sodium borohydride. A documented procedure for the synthesis of the key intermediate, 5-chlorosalicylaldehyde, from 4-chlorophenol highlights the use of paraformaldehyde and a Lewis acid catalyst. prepchem.com

Table 1: Synthesis of 5-Chlorosalicylaldehyde from 4-Chlorophenol prepchem.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Product | Yield |

| 4-Chlorophenol | Paraformaldehyde | Tin (IV) tetrachloride | Toluene | 100°C | 5 hours | 5-Chlorosalicylaldehyde | ~48% |

Halogenation of Hydroxymethylated Phenols

An alternative direct functionalization strategy involves the halogenation of a hydroxymethylated phenol, specifically 2-(hydroxymethyl)phenol (salicyl alcohol). wikipedia.orgnih.gov In this approach, the goal is to introduce a chlorine atom at the C-5 position of the salicyl alcohol molecule.

However, this route presents significant regiochemical challenges. Both the hydroxyl (-OH) and the hydroxymethyl (-CH2OH) groups are activating and ortho, para-directing. The powerful activating and directing effect of the hydroxyl group would primarily steer the incoming electrophile (chlorine) to the position para to it (C-4) and the vacant ortho position (C-6). The hydroxymethyl group would similarly direct to the C-4 and C-6 positions. Therefore, a direct chlorination of 2-(hydroxymethyl)phenol would be expected to yield a mixture of 4-chloro-2-(hydroxymethyl)phenol and 6-chloro-2-(hydroxymethyl)phenol, rather than the desired 5-chloro isomer. Achieving the required C-5 substitution via this pathway is synthetically difficult without the use of complex directing group strategies, making it a less favorable approach.

Synthesis via Precursor Transformation

Synthesizing this compound from more complex molecules that already contain the basic aromatic framework with pre-installed functional groups is often a more viable and controllable strategy.

Reduction of Nitro-Substituted Phenol Derivatives

A robust and widely applicable method for synthesizing substituted phenols involves the chemical reduction of precursor molecules. In the context of this compound, suitable precursors include 5-chlorosalicylaldehyde and 5-chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid). sigmaaldrich.com

The synthesis of these precursors is well-established. As mentioned previously, 5-chlorosalicylaldehyde can be prepared from 4-chlorophenol. prepchem.com 5-chloro-2-hydroxybenzoic acid can be synthesized through various methods, including the carboxylation of 4-chlorophenol. The critical step in this pathway is the reduction of the carbonyl group (in the aldehyde) or the carboxylic acid group to a hydroxymethyl group. This transformation is a fundamental reaction in organic synthesis and can be efficiently carried out using hydride-based reducing agents.

Table 2: Synthesis of this compound via Precursor Reduction

| Precursor | Reducing Agent | Typical Solvent | Product |

| 5-Chlorosalicylaldehyde | Sodium Borohydride (NaBH₄) | Ethanol/Methanol | This compound |

| 5-Chloro-2-hydroxybenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | This compound |

Manipulation of Alternative Aromatic Precursors

Other substituted aromatic compounds can serve as versatile starting points for the synthesis of this compound. One such important precursor is 2-amino-4-chlorophenol (B47367). This compound is manufactured industrially by the nitration of 4-chlorophenol to give 4-chloro-2-nitrophenol, followed by reduction of the nitro group. mdpi.comwho.int The reduction can be achieved using various reagents, including tin and hydrochloric acid or iron filings in acidic medium. mdpi.comprepchem.com

While the direct conversion of the amino group in 2-amino-4-chlorophenol to a hydroxymethyl group is not straightforward, this precursor can be used in multi-step synthetic sequences. For example, the amino group can be transformed into other functionalities via diazotization followed by Sandmeyer-type reactions, which could then be elaborated to the target hydroxymethyl group. The versatility of 2-amino-4-chlorophenol is demonstrated in its use for producing a range of derivatives, such as 1-(5-chloro-2-hydroxyphenyl)urea. mdpi.com

Mechanistic Investigations of Synthetic Pathways

The synthetic routes to this compound are governed by fundamental principles of organic reaction mechanisms.

The regioselective hydroxymethylation of 4-chlorophenol under basic conditions is a classic example of an electrophilic aromatic substitution. The mechanism begins with the deprotonation of the phenolic hydroxyl group by a base to form a highly nucleophilic phenoxide ion. This activated ring then attacks the electrophilic carbon of formaldehyde. The strong activating nature of the phenoxide anion directs the substitution primarily to the ortho and para positions. In the case of 4-chlorophenol, both ortho positions (C-2 and C-6) are activated. The use of specific catalysts, such as those involving metal ions, can enhance ortho-selectivity through the formation of a chelate complex between the phenoxide, the metal ion, and formaldehyde, which favors attack at the adjacent position. mdpi.com

The reduction of the aldehyde or carboxylic acid precursors by agents like NaBH₄ or LiAlH₄ proceeds via a nucleophilic addition mechanism. A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon. This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide intermediate, yielding the final hydroxymethyl group.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the context of synthesizing this compound, EAS reactions are pivotal for introducing the chloro and hydroxymethyl groups onto a phenol backbone.

Phenols are highly susceptible to electrophilic attack due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring, particularly at the ortho and para positions. byjus.com The introduction of a chlorine atom onto the phenol ring is a classic example of an electrophilic aromatic substitution reaction, specifically halogenation. byjus.commasterorganicchemistry.com This reaction typically requires a Lewis acid catalyst to polarize the halogen molecule, making it a more potent electrophile. masterorganicchemistry.com

The order of introducing the substituents is crucial. For instance, chlorination of phenol would yield a mixture of ortho- and para-chlorophenol. Subsequent hydroxymethylation would then need to be directed to the desired position. The directing effects of the existing substituents on the ring heavily influence the regioselectivity of the subsequent substitution. youtube.com

Nucleophilic Substitution Reactions in Synthesis

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for synthesizing phenolic compounds. libretexts.orgyoutube.com This type of reaction involves the replacement of a substituent on an aromatic ring by a nucleophile. libretexts.orglibretexts.org For the synthesis of this compound, a plausible SNAr strategy could involve the displacement of a leaving group, such as a halogen or a nitro group, by a hydroxide (B78521) ion or a protected hydroxymethyl equivalent.

The success of a nucleophilic aromatic substitution reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org Without such activating groups, the reaction conditions required are often harsh, involving high temperatures and pressures. youtube.com

One potential route could start with a precursor already containing the chloro and a modifiable group at the desired positions. For example, a compound like 4-chloro-2-nitrobenzyl alcohol could potentially be converted to the target molecule through reduction of the nitro group to an amine, followed by diazotization and hydrolysis to the phenol.

Optimization and Scale-Up Considerations in this compound Synthesis

Moving from a laboratory-scale synthesis to industrial production requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness.

Reaction Conditions and Solvent Systems

The choice of solvent and reaction conditions plays a critical role in the outcome of the synthesis. For instance, in halogenation reactions, the polarity of the solvent can influence the selectivity and rate of the reaction. byjus.com Solvents like chloroform (B151607) or carbon tetrachloride are often used for monobromination of phenols. byjus.com

In a patented process for preparing substituted hydroxymethyl phenols, the reaction temperature and addition rate of reagents were carefully controlled. google.com For example, the dropwise addition of a Grignard reagent followed by an increase in temperature to 45-55°C was specified. google.com The choice of solvent can also impact the work-up and purification stages. For example, a process for preparing 5-chloro-8-hydroxyquinoline (B194070) utilized an aqueous solution of hydrochloric acid for dissolution and subsequent purification. patsnap.com

Catalyst Selection and Process Efficiency

Catalysts are often essential for achieving high yields and reaction rates. In electrophilic aromatic substitution, Lewis acids like AlCl₃ or FeCl₃ are commonly employed for halogenation. masterorganicchemistry.com For nucleophilic aromatic substitutions, transition metal catalysts, particularly copper and palladium complexes, have been shown to be effective. youtube.com The use of ligands can further enhance the catalytic activity and selectivity of these metals. youtube.com

The efficiency of a process is not only determined by the chemical yield but also by factors such as reaction time and energy consumption. Microwave irradiation has been explored as a method to accelerate reactions. For example, the synthesis of a pyrazole (B372694) derivative from a hydrazide was significantly faster under microwave conditions, although the yield was lower compared to conventional heating. mdpi.com

Byproduct Formation and Purification Strategies

The formation of byproducts is a common challenge in chemical synthesis. In electrophilic aromatic substitution of phenols, the formation of isomeric products (ortho vs. para) is a primary concern. byjus.com The separation of these isomers often requires techniques like steam distillation or chromatography. byjus.com

In the synthesis of 5-chloro-8-hydroxyquinoline, a related compound, the formation of tar-like substances was a significant issue, which was addressed by the addition of boric acid and a water-insoluble organic solvent. google.com Purification strategies often involve several steps. A common approach includes:

Neutralization of the reaction mixture. patsnap.comgoogle.com

Filtration or centrifugation to isolate the crude product. google.comgoogle.com

Dissolution in an appropriate solvent, often an acidic or basic solution, followed by treatment with decolorizing agents like activated carbon. patsnap.comgoogle.com

Precipitation or crystallization to obtain the final purified product. patsnap.com

For instance, a patented method for purifying 5-chloro-8-hydroxyquinoline involved dissolving the crude product in hydrochloric acid, adding a water-soluble chloride salt to precipitate the hydrochloride salt, and then neutralizing to obtain the final product. google.com

Interactive Data Tables

Table 1: Reactants and Conditions in the Synthesis of a Substituted Hydroxymethyl Phenol Derivative

| Step | Reagents | Solvent | Temperature (°C) |

| a) | Compound of formula (II), Mg | THF | Not specified |

| b) | Halogenated compound | Not specified | Not specified |

| c) | Linear, branched, or cyclic carbonate | Not specified | 45-55 |

Source: google.com

Table 2: Purification Steps for 5-Chloro-8-hydroxyquinoline

| Step | Procedure | Reagents/Solvents |

| 1 | Neutralization | 10% Sodium hydroxide solution |

| 2 | Isolation | Centrifugation |

| 3 | Dissolution & Decolorization | 7.5wt% Hydrochloric acid, Activated carbon |

| 4 | Precipitation | Sodium chloride |

| 5 | Final Neutralization | 10wt% Sodium hydroxide |

Source: patsnap.comgoogle.com

Chemical Reactivity and Transformations of 5 Chloro 2 Hydroxymethyl Phenol

Reactivity of the Hydroxyl Group

The presence of two distinct hydroxyl groups with different chemical environments is a key feature of this molecule's reactivity. The phenolic hydroxyl is acidic and its lone pair electrons are delocalized into the aromatic system, while the benzylic hydroxyl is more nucleophilic.

The benzylic hydroxyl group can be selectively oxidized to an aldehyde, forming 5-chloro-2-hydroxybenzaldehyde, a valuable intermediate in organic synthesis. This transformation is commonly achieved with high selectivity using manganese dioxide (MnO₂) in a solvent like chloroform (B151607) at ambient temperature. The heterogeneous nature of this reaction favors the oxidation of the benzylic alcohol over the less reactive phenolic hydroxyl group.

An alternative mild and selective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a co-oxidant such as sodium hypochlorite (B82951) (NaOCl). This system is well-regarded for the efficient conversion of primary alcohols to aldehydes under gentle conditions.

Table 1: Oxidation of 5-Chloro-2-(hydroxymethyl)phenol

| Oxidizing Agent/System | Product | Typical Reaction Conditions |

| Manganese Dioxide (MnO₂) | 5-Chloro-2-hydroxybenzaldehyde | Chloroform, Room Temperature |

| TEMPO/NaOCl | 5-Chloro-2-hydroxybenzaldehyde | Dichloromethane, 0 °C to Room Temperature |

Derivatization of the hydroxyl groups is a common strategy for protection or for introducing new functionalities.

Silylation: The hydroxyl groups can be converted to silyl (B83357) ethers. Selective silylation of the more accessible benzylic hydroxyl can be accomplished using sterically demanding silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) with a base such as imidazole. To modify both hydroxyl groups, a more potent silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) can be employed.

Acylation: Reaction with acylating agents, for instance, acetyl chloride, in the presence of a base, leads to the formation of esters. The benzylic hydroxyl group's higher nucleophilicity generally results in preferential acylation at this position, yielding products like 2-(acetoxymethyl)-5-chlorophenol.

Phosphitylation: The introduction of phosphorus-containing groups can be achieved through phosphitylation. This is particularly useful in synthesizing ligands for metal catalysis or phosphoramidites for biopolymer synthesis. The reaction typically involves a phosphitylating agent and a non-nucleophilic base, with the reaction site depending on the specific reagents and conditions.

Reactions of the Chlorosubstituent

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic attack but can be transformed using catalytic methods.

Direct replacement of the chlorine via nucleophilic aromatic substitution is challenging. However, modern cross-coupling reactions catalyzed by transition metals like palladium offer a pathway for this transformation. For instance, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, replacing the chlorine with an amine. Such reactions typically require prior protection of the hydroxyl groups to prevent interference.

The chlorine atom can be removed through a process known as reductive dehalogenation to produce 2-(hydroxymethyl)phenol. A standard and efficient method for this is catalytic hydrogenation. This involves reacting the compound with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. A base is often added to neutralize the hydrochloric acid byproduct.

Table 2: Reductive Dehalogenation of this compound

| Reaction Type | Reagents and Catalyst | Product |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 2-(Hydroxymethyl)phenol |

Electrophilic and Nucleophilic Aromatic Reactions of the Phenolic Core

The combined effect of these groups favors electrophilic substitution at the C4 and C6 positions. For example, nitration of this compound is anticipated to produce a mixture of 5-chloro-2-(hydroxymethyl)-4-nitrophenol and 5-chloro-2-(hydroxymethyl)-6-nitrophenol. The precise product distribution is dependent on the specific nitrating agent and reaction conditions used. Due to the electron-rich nature of the phenol (B47542) ring, nucleophilic aromatic substitution reactions are not readily achieved without the presence of strong activating groups.

Further Aromatic Substitution

The benzene (B151609) ring of this compound is susceptible to further electrophilic aromatic substitution, with the positions of new substituents being influenced by the directing effects of the existing groups. The powerful ortho-, para-directing influence of the hydroxyl group is dominant, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). However, since the C2 position is already substituted, and the C5 position holds the chloro group, further substitution is expected mainly at the C3 and C6 positions, which are ortho and para to the hydroxyl group, respectively.

Detailed research on a closely related derivative, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, provides insight into the substitution patterns. In this derivative, the 5-chloro-2-hydroxyphenyl moiety is maintained. Studies have shown that this compound can undergo further halogenation and nitration. mdpi.com

Chlorination and Nitration:

The reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with reagents for chlorination and nitration leads to the introduction of new substituents onto the aromatic ring. mdpi.com

Chlorination: Treatment with 6 M hydrochloric acid and hydrogen peroxide introduces a second chlorine atom to the benzene ring, yielding 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com The new chlorine atom is directed to the C3 position, which is ortho to the hydroxyl group and meta to the existing chloro group.

Nitration: Reaction with 30% nitric acid results in the formation of 1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com The nitro group is also directed to the C3 position, ortho to the activating hydroxyl group.

These examples demonstrate that the hydroxyl group's activating and directing effect is the primary determinant for the position of further electrophilic substitution, even in the presence of a deactivating chloro group.

Table 1: Electrophilic Aromatic Substitution Reactions on a this compound Derivative

| Starting Material | Reagents | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 6 M HCl, H₂O₂ | 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C3 | mdpi.com |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 30% HNO₃ | 1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | C3 | mdpi.com |

Ring Transformations

The structure of this compound, with its ortho-positioned hydroxyl and hydroxymethyl groups, makes it a suitable precursor for the synthesis of various heterocyclic compounds through ring-forming reactions.

Formation of Chromanes:

One of the significant ring transformations is the synthesis of chromane (B1220400) derivatives. Chroman-4-ones, in particular, can be synthesized from phenols through processes like the cyclization of β-aryloxypropionic acids. google.com The this compound can be converted into the corresponding 2'-hydroxyacetophenone (B8834) derivative, which can then undergo condensation reactions to form chroman-4-ones. For instance, the reaction of a 2'-hydroxyacetophenone with an appropriate aldehyde and a base like diisopropylamine (B44863) (DIPA) can yield substituted chroman-4-ones. acs.org These reactions are often facilitated by microwave irradiation to improve yields and reduce reaction times. acs.org The resulting 6-chloro-substituted chroman-4-ones are of interest due to their potential biological activities. acs.orgnih.gov

Formation of Benzoxazoles:

Ring transformation can also be achieved by modifying the functional groups and then inducing cyclization. For example, the nitro derivative discussed in the previous section, 1-(5-chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid, can be reduced to the corresponding amino derivative, 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com This amino phenol derivative can then undergo cyclization with urea (B33335) to form a benzoxazole (B165842) ring system, yielding 1-(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com This demonstrates a multi-step pathway to achieve a significant ring transformation starting from a derivative of the title compound.

Table 2: Examples of Ring Transformation Reactions

| Starting Material Derivative | Reaction Type | Product | Heterocyclic System Formed | Reference |

|---|---|---|---|---|

| 2'-hydroxy-5'-chloroacetophenone (derived from title compound) | Aldol Condensation/Cyclization | Substituted 6-chloro-chroman-4-one | Chroman-4-one | acs.org |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Cyclization with urea | 1-(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)-5-oxopyrrolidine-3-carboxylic acid | Benzoxazole | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Hydroxymethyl Phenol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

The FTIR spectrum of 5-Chloro-2-(hydroxymethyl)phenol is expected to be rich with characteristic absorption bands corresponding to its various functional groups. A very prominent and broad absorption band would be expected in the 3200-3600 cm⁻¹ region, arising from the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups, which are often involved in hydrogen bonding.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ will contain several sharp peaks due to the C=C stretching vibrations within the aromatic ring. The C-O stretching vibrations for the phenolic and alcoholic groups are expected to produce strong bands in the 1000-1250 cm⁻¹ region. Finally, a band corresponding to the C-Cl stretch is anticipated in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. Analysis of related compounds like hydroxymethyl phenols helps in assigning these bands.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H stretch (phenolic & alcoholic) | Strong, Broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1450 - 1600 | Aromatic C=C stretch | Medium-Strong |

| 1200 - 1250 | Phenolic C-O stretch | Strong |

| 1000 - 1050 | Alcoholic C-O stretch | Strong |

| 600 - 800 | C-Cl stretch | Medium-Strong |

Note: Predicted values are based on standard group frequencies.

Raman spectroscopy provides complementary information to FTIR. While O-H and other polar group vibrations are often weak in Raman spectra, non-polar bonds, such as the aromatic C=C bonds, typically produce strong signals. Therefore, the Raman spectrum of this compound would be expected to show prominent peaks corresponding to the aromatic ring breathing modes and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration should also be Raman active. The symmetric stretching of the benzene (B151609) ring, often appearing around 1000 cm⁻¹, is usually a sharp and intense band in Raman spectra. Comparing the spectra with that of phenol (B47542) and other halogenated phenols is useful for making definitive assignments.

Table 4: Predicted Raman Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1400 - 1600 | Aromatic C=C stretch | Strong |

| ~1000 | Aromatic ring breathing | Strong |

| 600 - 800 | C-Cl stretch | Medium |

Note: Predicted values are based on standard group frequencies and general Raman activity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The following sections detail the expected mass spectrometric behavior of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with the chemical formula C₇H₇ClO₂, the theoretical exact mass can be calculated.

Table 1: Calculated Exact Mass for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₈ClO₂⁺ | 159.0207 |

| [M-H]⁻ | C₇H₆ClO₂⁻ | 157.0062 |

| [M]⁺• | C₇H₇ClO₂⁺• | 158.0135 |

Note: These values are theoretical and await experimental verification.

HRESIMS analysis would be crucial in confirming the elemental composition of synthesized this compound and its derivatives, distinguishing it from other isobaric compounds.

Fragmentation Pathway Analysis

Upon ionization, the molecular ion [C₇H₇ClO₂]⁺• would likely undergo a series of fragmentation steps:

Loss of a hydrogen radical: This would lead to the formation of an ion at m/z 157.

Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond of the hydroxymethyl group could result in the loss of a hydroxyl radical, yielding a chlorobenzyl cation at m/z 141.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for benzyl (B1604629) alcohols is the loss of formaldehyde, which would lead to a chlorophenol radical cation at m/z 128. researchgate.net

Loss of chlorine radical (•Cl): Cleavage of the C-Cl bond would result in an ion at m/z 123.

Loss of HCl: The elimination of a molecule of hydrogen chloride is a known fragmentation pathway for chlorophenols. researchgate.netias.ac.in This would lead to an ion at m/z 122.

Fragmentation of the aromatic ring: Further fragmentation could involve the loss of carbon monoxide (CO) or other small neutral molecules from the phenolic ring, leading to smaller fragment ions. cdnsciencepub.com

The relative abundance of these fragment ions would depend on the ionization technique and energy used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. At present, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Phenols and their derivatives typically exhibit two main absorption bands in the UV region, which arise from π → π* transitions of the benzene ring. cdnsciencepub.com

For this compound, the absorption spectrum is expected to be similar to that of other chlorophenols. researchgate.netias.ac.inresearchgate.nettandfonline.com The presence of the hydroxyl (-OH), hydroxymethyl (-CH₂OH), and chloro (-Cl) substituents on the benzene ring will influence the position and intensity of these absorption bands.

Primary Band (¹Lₐ band): This band, corresponding to the E₂ transition in benzene, is expected to appear at a shorter wavelength, likely in the range of 210-230 nm.

Secondary Band (¹Lₑ band): This band, corresponding to the B₂ᵤ transition in benzene, is expected to be observed at a longer wavelength, typically around 270-290 nm. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The solvent can also influence the absorption maxima. In polar solvents, hydrogen bonding with the phenolic hydroxyl group can cause shifts in the absorption bands. researchgate.netresearchgate.net The exact λₘₐₓ values for this compound would need to be determined experimentally.

Computational and Theoretical Studies on 5 Chloro 2 Hydroxymethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide a powerful lens through which the structure, properties, and reactivity of 5-Chloro-2-(hydroxymethyl)phenol can be predicted and analyzed.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like this compound, DFT would be instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are commonly used for such calculations on phenolic compounds. This level of theory has been shown to provide reliable geometric parameters (bond lengths, bond angles, and dihedral angles) and vibrational frequencies. The calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to validate the computational model.

Ab Initio and Semi-Empirical Approaches

While DFT is highly popular, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. Although computationally more demanding than DFT, they can provide benchmark results for electronic properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be used for preliminary analysis of large systems or for dynamic simulations.

Electronic Structure and Molecular Properties

Once the optimized geometry of this compound is obtained, a wealth of information about its electronic structure and properties can be extracted.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atoms of the hydroxyl and hydroxymethyl groups, reflecting their electron-donating nature. The LUMO is likely to be distributed over the aromatic ring, with contributions from the chlorine atom, indicating potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) |

| HOMO Energy | -8.0 to -9.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 6.0 to 8.0 |

Note: These are estimated values based on typical ranges for similar aromatic compounds and would require specific calculations for confirmation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the charge distribution on each atom, revealing the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the hydroxyl and hydroxymethyl groups. It would also detail hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions are crucial for understanding the molecule's stability and conformational preferences.

Molecular Electrostatic Potential (MESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.

In the MESP of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the hydroxyl and hydroxymethyl groups and the chlorine atom, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the phenolic hydrogen, making them sites for nucleophilic attack. The MESP would provide a comprehensive map of the molecule's reactive surface.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by the rotational freedom around its single bonds and the non-covalent interactions between its functional groups. A conformational analysis would be the first step in a computational investigation.

This analysis is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface of the molecule as a function of the rotation around key dihedral angles—specifically, the C-C bond connecting the hydroxymethyl group to the phenol ring and the C-O bonds of the hydroxyl and hydroxymethyl groups.

The primary intramolecular interaction expected to govern the conformational landscape of this molecule is hydrogen bonding. A strong intramolecular hydrogen bond could form between the phenolic hydroxyl group (-OH) and the oxygen of the adjacent hydroxymethyl group (-CH₂OH), or vice versa. Theoretical and spectroscopic investigations on similar molecules, like 2-halophenols, have shown the presence of weak intramolecular hydrogen bonds. rsc.org In the case of this compound, this interaction would likely lead to a more planar and stable conformer. The chlorine atom, due to its electronegativity, would also influence the electron distribution and the strength of these interactions.

A typical output of such a study would be a table of relative energies of different stable conformers, as illustrated in the hypothetical table below.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes only, as specific data is not available.

| Conformer | Dihedral Angle (HO-C-C-C) | H-Bond Distance (Å) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 0° | 1.95 | 0.00 |

| 2 | 180° | N/A | +2.5 |

| 3 | 60° | N/A | +1.8 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a crucial tool for elucidating the step-by-step mechanism of chemical reactions. For this compound, this could involve modeling its synthesis, oxidation, or participation in polymerization reactions.

Using methods like DFT, researchers can map out the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For example, a study on the catalytic conversion of 5-hydroxymethyl furfural (B47365) (HMF) utilized DFT calculations to determine the optimal energy path for its hydrogenation, identifying the rate-determining step by comparing activation and reaction energies. nih.gov A similar approach for this compound could, for instance, model its reaction with an oxidizing agent. The calculations would reveal the structure of the transition state and the energy barrier to be overcome, thus clarifying the mechanism at a molecular level.

The findings of such a mechanistic study would be summarized in a data table, as shown in the illustrative example below.

Table 2: Hypothetical Calculated Energies for a Reaction Involving this compound This table is for illustrative purposes only, as specific data is not available.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | First transition state structure | +15.2 |

| Intermediate | A stable intermediate species | -5.7 |

| Transition State 2 | Second transition state structure | +12.8 |

| Products | Final reaction products | -20.4 |

Thermochemical Analysis of Formation and Reaction Enthalpies

Thermochemical analysis provides fundamental data on the energetics of a compound and its reactions. The standard enthalpy of formation (ΔHf°) and reaction enthalpies (ΔHr°) are key parameters that can be predicted with a high degree of accuracy using high-level computational methods.

The enthalpy of formation—the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states—is a measure of its intrinsic stability. While experimental data may be scarce, computational methods can provide reliable estimates. For context, the NIST Chemistry WebBook lists the standard enthalpy of formation for the liquid phase of the related compound 2-chlorophenol. nist.gov

Furthermore, the enthalpy of reaction for any process involving this compound can be calculated by subtracting the total enthalpy of the reactants from the total enthalpy of the products. This information is vital for chemical process design and for understanding the energy balance of a reaction system. These calculations are often performed using composite methods like Gaussian-n (Gn) theories, which are designed to yield high-accuracy thermochemical data.

A summary of computed thermochemical data would be presented as follows.

Table 3: Hypothetical Thermochemical Data for this compound This table is for illustrative purposes only, as specific data is not available.

| Property | Value (kJ/mol) | Method |

|---|---|---|

| Standard Enthalpy of Formation (Gas) | -250.5 | G4(MP2) |

| Standard Enthalpy of Formation (Liquid) | -310.2 | G4(MP2) + ΔHvap |

| Enthalpy of Reaction (Oxidation) | -125.8 | B3LYP/6-311+G(d,p) |

Applications of 5 Chloro 2 Hydroxymethyl Phenol in Organic Synthesis and Materials Chemistry Research

Role as a Versatile Synthetic Intermediate

The unique arrangement of functional groups in 5-Chloro-2-(hydroxymethyl)phenol makes it a valuable intermediate for the synthesis of more complex molecules. The hydroxyl and hydroxymethyl groups can undergo a variety of reactions, while the chlorinated benzene (B151609) ring offers sites for further functionalization or modification.

Precursor in the Synthesis of Complex Organic Molecules

While specific, complex natural products or pharmaceuticals derived directly from this compound are not extensively documented in publicly available research, its structural motifs are present in various biologically active compounds. The phenolic and benzylic alcohol moieties are common features in many complex organic structures. The reactivity of the hydroxyl group allows for etherification and esterification reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a benzylic halide for subsequent nucleophilic substitution reactions. These transformations open pathways to a wide array of derivatives with potential applications in medicinal chemistry and other fields.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and phenolic derivatives are often key starting materials for their synthesis. this compound can serve as a precursor for various heterocyclic systems. For instance, condensation reactions involving the phenolic hydroxyl group and the hydroxymethyl group can lead to the formation of benzofuran (B130515) or benzoxazine (B1645224) derivatives. While direct examples utilizing this compound are not prevalent in literature, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which starts from 2-amino-4-chlorophenol (B47367), illustrates the utility of chloro-substituted hydroxyphenyl moieties in constructing complex heterocyclic systems. mdpi.com The presence of the hydroxymethyl group in this compound offers an additional reactive handle for cyclization reactions.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Route |

| Benzofurans | Intramolecular cyclization via dehydration or other activation methods. |

| Benzoxazines | Reaction with primary amines and formaldehyde (B43269) (Mannich-type reaction). |

| Chromanes | Reaction with α,β-unsaturated carbonyl compounds. |

This table presents potential applications based on the known reactivity of similar phenolic compounds.

Key Intermediate in Polyaromatic System Construction

The development of polyaromatic systems is significant in materials science and the synthesis of complex organic frameworks. While direct research on the use of this compound for constructing polyaromatic systems is limited, the related compound 4-Chloro-2,6-bis(hydroxymethyl)phenol is a known precursor for synthesizing 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde, which in turn is a building block for metal-organic frameworks (MOFs). This suggests that this compound could similarly be a precursor for substituted aromatic aldehydes or other difunctionalized monomers necessary for polymerization or stepwise synthesis of larger aromatic structures. The presence of the chlorine atom can also be exploited in cross-coupling reactions, such as Suzuki or Stille couplings, to build larger polyaromatic systems.

Contributions to Supramolecular Chemistry

The structure of this compound contains functional groups capable of forming non-covalent interactions, which are the foundation of supramolecular chemistry. The hydroxyl group is a hydrogen bond donor and acceptor, while the chlorine atom can participate in halogen bonding. The aromatic ring itself can engage in π-π stacking interactions.

Studies on related chlorophenol derivatives, such as 2-chloro-5-methylphenol, have shown the formation of intricate supramolecular structures through O—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π stacking. researchgate.net It is plausible that this compound would exhibit similar behavior, forming well-defined assemblies in the solid state. The additional hydroxymethyl group would introduce further possibilities for hydrogen bonding networks, potentially leading to more complex and robust supramolecular architectures. These self-assembly properties are crucial for the design of crystal lattices, molecular recognition systems, and functional materials.

Development of Novel Reagents and Catalytic Systems

The phenolic oxygen and the benzylic oxygen in this compound can act as ligands for metal ions. This property allows for its use in the development of novel metal complexes that could function as reagents or catalysts in organic synthesis. The substitution pattern on the aromatic ring can be tuned to modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

For example, ligands derived from substituted phenols are used in various catalytic processes. While no specific catalytic systems based on this compound are prominently reported, the synthesis of metal complexes with related ligands, such as (2-Hydroxo-5-Chlorophenylaminoisonitrosoacetyl)phenyl ligands, has been described for the selective binding of metal ions. researchgate.net This indicates the potential of incorporating this compound into more complex ligand scaffolds for applications in catalysis or metal ion sensing.

Integration into Advanced Materials Research (e.g., Polymer Precursors)

Phenolic compounds are fundamental building blocks for polymers, most notably phenol-formaldehyde resins. mdpi.com The hydroxymethyl group in this compound is a key functionality for polymerization. In a similar fashion to the synthesis of Bakelite, this compound could potentially undergo condensation polymerization with formaldehyde or other cross-linking agents to form chlorosubstituted phenolic resins.

The presence of the chlorine atom would impart specific properties to the resulting polymer, such as increased flame retardancy and modified chemical resistance. The reactivity of the hydroxymethyl group also allows for its use as a monomer in the synthesis of other types of polymers, such as polyesters (after oxidation to a carboxylic acid) or polyethers. The related compound 4-Chloro-2,6-bis(hydroxymethyl)phenol is noted as an intermediate in the preparation of benzoxazines, which are precursors to high-performance thermosetting polymers. This further supports the potential of this compound as a valuable monomer in materials science.

Conclusion and Future Research Directions

Summary of Current Research Landscape

5-Chloro-2-(hydroxymethyl)phenol is a halogenated phenolic compound with the chemical formula C₇H₇ClO₂. cymitquimica.com It serves as a versatile intermediate in various chemical syntheses. Current research indicates its use in the preparation of more complex molecules, including those with potential biological activity. For instance, it is a known precursor in the synthesis of derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which have been investigated for their antioxidant properties. mdpi.com

The synthesis of this compound itself can be achieved through multiple routes. One documented method involves the reduction of 2-benzoyl-4-chlorobenzoic acid using a strong reducing agent like lithium aluminum hydride. prepchem.com Another approach starts from 4-chlorobenzyl alcohol and sodium hydroxide (B78521). cymitquimica.com The reactivity of the compound is characterized by the presence of three key functional groups: a phenolic hydroxyl group, a benzylic alcohol, and a chloro substituent on the aromatic ring. These groups provide multiple sites for further chemical modifications.

The structural and physicochemical properties of this compound and its derivatives are typically characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, in the synthesis of related compounds, 13C-NMR has been used to confirm the formation of new heterocyclic moieties. mdpi.com

Chlorophenols, as a class of compounds, are recognized for their wide range of industrial applications, but also for their persistence and toxicity in the environment. nih.gov This has spurred research into their degradation and detoxification, often employing advanced oxidation processes. nih.govnih.gov While specific studies on the environmental fate of this compound are not extensively detailed in the provided results, the general knowledge on chlorophenol degradation is relevant. osti.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| Purity | Min. 95% |

Data sourced from available chemical supplier information. cymitquimica.com

Unexplored Reactivity and Synthetic Methodologies

Despite its utility, the full reactive potential of this compound remains largely unexplored. The interplay between the directing effects of the hydroxyl, hydroxymethyl, and chloro groups on the aromatic ring presents opportunities for regioselective reactions that have not been systematically investigated.

Unexplored areas include:

Selective Oxidation: While benzylic alcohols can be oxidized, developing methods for the selective oxidation of the hydroxymethyl group in the presence of the sensitive phenolic hydroxyl group could lead to the synthesis of valuable 5-chloro-2-formylphenol or 5-chloro-2-hydroxybenzoic acid derivatives. mdpi.com Current methods for benzylic C-H oxidation offer pathways to benzylic alcohols with broad functional group tolerance, which could be adapted. acs.org

Electrophilic Aromatic Substitution: The substitution pattern of the aromatic ring is governed by the activating hydroxyl group (ortho-, para-directing) and the deactivating but ortho-, para-directing chloro group. A systematic study of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) could yield a library of novel polysubstituted phenols. For instance, nitration of similar phenolic compounds has been shown to produce specific isomers. prepchem.com

Coupling Reactions: The chloro-substituent could potentially participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds, opening avenues for the synthesis of complex biphenyls or other extended aromatic systems.

Etherification and Esterification: While derivatization of the phenolic hydroxyl and benzylic alcohol groups through etherification and esterification is a standard transformation, exploring these reactions with novel and complex reagents could lead to derivatives with unique properties.

New synthetic methodologies could also be applied. For example, continuous flow processes, which have been used for the hydrolysis of benzyl (B1604629) chloride, could offer a more efficient and scalable approach to the synthesis of this compound and its derivatives. google.com Furthermore, the use of biocatalysts, such as laccases, for the transformation of chlorophenols presents an environmentally benign alternative to traditional chemical methods. nih.gov

Perspectives on Novel Chemical Transformations and Derivative Design

The unique arrangement of functional groups in this compound makes it an attractive scaffold for the design of novel chemical entities. Future research should focus on leveraging its inherent reactivity to create derivatives with tailored properties for various applications.

Potential areas for future research and derivative design include:

Medicinal Chemistry: The phenolic and benzylic alcohol moieties are common features in pharmacologically active molecules. mdpi.com Designing and synthesizing derivatives of this compound could lead to the discovery of new therapeutic agents. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have already shown promise as antioxidants. mdpi.com

Materials Science: Phenolic compounds are precursors to polymers and resins. pressbooks.pub Investigating the polymerization of this compound or its derivatives could lead to the development of new materials with specific thermal or mechanical properties. The presence of the chlorine atom could also impart flame-retardant properties.

Agrochemicals: Many herbicides and pesticides are chlorinated aromatic compounds. pressbooks.pub The structure of this compound could serve as a starting point for the synthesis of new agrochemicals. acs.org

Catalysis: The phenolic hydroxyl group and the benzylic alcohol can act as ligands for metal ions. Designing derivatives that can form stable complexes with transition metals could lead to the development of new catalysts for organic transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.